molecular formula C17H24N2O B4932791 N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B4932791
M. Wt: 272.4 g/mol
InChI Key: CDERCMMUBLAXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphoma, leukemia, and solid tumors. ABT-199 has been developed as a targeted therapy for these cancers, with promising results in preclinical and clinical studies.

Mechanism of Action

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the hydrophobic groove of BCL-2, thereby inhibiting its anti-apoptotic function. This leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a higher affinity for BCL-2 than other anti-apoptotic proteins, such as BCL-XL, which may contribute to its selectivity for BCL-2-dependent cancers.
Biochemical and Physiological Effects:
N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent tumor cells, both in vitro and in vivo. In addition, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2-dependent tumor cells. However, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has limitations, such as its poor solubility and potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the development of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide and related compounds. These include the optimization of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide's pharmacokinetic properties, the identification of biomarkers for patient selection, and the exploration of combination therapies with other targeted agents. In addition, the development of next-generation BCL-2 inhibitors with improved potency and selectivity is an active area of research.

Synthesis Methods

The synthesis of N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with acryloyl chloride to form N-(3-methylbenzyl)acrylamide. This intermediate is then reacted with piperidinecarboxylic acid to form N-(3-methylbenzyl)-4-piperidinecarboxamide. Finally, allyl bromide is added to the piperidine nitrogen to form N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against BCL-2-dependent tumor cells, including lymphoma, leukemia, and solid tumors. In clinical trials, N-allyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated promising efficacy in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other BCL-2-dependent cancers.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-9-18-17(20)16-7-10-19(11-8-16)13-15-6-4-5-14(2)12-15/h3-6,12,16H,1,7-11,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDERCMMUBLAXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.